molecular formula C10H11BrCl2O B14026008 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol

1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol

Cat. No.: B14026008
M. Wt: 298.00 g/mol
InChI Key: KLLQIDYTFPEPSK-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, chlorine, and ethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-ethylbenzene with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol
  • 1-(3-Bromo-5-ethylphenyl)-2,2-dichloropropanol
  • 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethane

Uniqueness

1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, chlorine, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research purposes.

Biological Activity

Chemical Structure and Properties

1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol is characterized by its unique molecular structure, which includes a brominated phenyl group and dichloroethanol moiety. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula

  • C : 10
  • H : 10
  • Br : 1
  • Cl : 2
  • O : 1

Molecular Weight

  • Approximately 269.54 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies on related brominated phenyl compounds have demonstrated effectiveness against various bacterial strains, including resistant strains like Salmonella Typhi .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with halogen substituents often interfere with enzyme functions critical for bacterial survival.
  • Membrane Disruption : The dichloroethanol component may disrupt bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom is hypothesized to enhance lipophilicity, thereby improving membrane penetration and bioavailability.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

CompoundMIC (mg/mL)
This compound4.0
Ciprofloxacin0.5
Ceftriaxone2.0

The results indicated that while not as potent as traditional antibiotics, this compound exhibited promising antibacterial properties against resistant strains .

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of the compound. In vitro studies showed low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development.

Properties

Molecular Formula

C10H11BrCl2O

Molecular Weight

298.00 g/mol

IUPAC Name

1-(3-bromo-5-ethylphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C10H11BrCl2O/c1-2-6-3-7(5-8(11)4-6)9(14)10(12)13/h3-5,9-10,14H,2H2,1H3

InChI Key

KLLQIDYTFPEPSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C(C(Cl)Cl)O

Origin of Product

United States

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